A Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane for Advanced Synthesis
A Technical Guide to the Physicochemical Properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane for Advanced Synthesis
Section 1: Introduction and Strategic Importance
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane, also known as 1-naphthaleneboronic acid neopentyl glycol ester, is a crystalline organoboron compound with significant utility in modern organic synthesis. As a key building block, its value is particularly recognized in carbon-carbon bond-forming reactions, which are fundamental to the construction of complex molecules in pharmaceutical and materials science research.[1] This guide provides an in-depth analysis of its core physical properties, handling protocols, and synthetic considerations, offering field-proven insights for researchers and drug development professionals.
The strategic advantage of this reagent lies in the 5,5-dimethyl-1,3,2-dioxaborinane moiety, which is formed by the esterification of the boronic acid with neopentyl glycol. This structural feature confers a remarkable degree of chemical and thermal stability to the molecule compared to its parent boronic acid.[2] This enhanced stability is not merely a matter of convenience; it is a critical attribute that facilitates easier purification, enables long-term storage under appropriate conditions, and provides a wider window of compatibility with various reaction conditions. For drug development professionals, this translates to more reliable, reproducible, and scalable synthetic routes.
Section 2: Core Physicochemical Properties
The physical properties of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane define its behavior in both storage and reaction environments. These characteristics have been compiled from supplier technical data sheets and chemical databases. The compound typically presents as a white to off-white solid or crystalline powder.[1][3]
A summary of its key quantitative properties is presented below for rapid reference and comparison.
| Property | Value | Source |
| CAS Number | 22871-77-8 | [3][4] |
| Molecular Formula | C₁₅H₁₇BO₂ | [3][4] |
| Molecular Weight | 240.11 g/mol | [4][5] |
| Melting Point | 67-69 °C | [5] |
| Boiling Point | 387.6 °C | [5] |
| Density | 1.08 g/cm³ | [5] |
| Flash Point | 188.2 °C | [5] |
| Refractive Index | 1.565 | [5] |
| Vapor Pressure | 7.26 x 10⁻⁶ mmHg at 25°C | [5] |
Section 3: Molecular Structure and Spectroscopic Profile
The compound's reactivity and physical characteristics are a direct consequence of its molecular architecture. The structure combines a sterically demanding naphthalene group with a robust neopentyl glycol-derived dioxaborinane ring.
Caption: Chemical structure of 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane.
Anticipated Spectroscopic Data
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¹H NMR: The spectrum will be characterized by complex multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the seven protons of the naphthalene ring. Two distinct signals are expected for the dioxaborinane ring: a singlet around δ 3.8 ppm for the two equivalent -CH₂- groups and a sharp singlet around δ 1.0 ppm for the two equivalent methyl groups (-CH₃).
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¹³C NMR: The naphthalene moiety will produce ten distinct signals in the aromatic region (approx. δ 120-140 ppm). Key aliphatic signals include the methylene carbons (-CH₂) near δ 72 ppm, the quaternary carbon at δ 32 ppm, and the methyl carbons near δ 22 ppm.[8]
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¹¹B NMR: As a tricoordinate boronic ester, the compound is expected to show a single, characteristically broad peak in the ¹¹B NMR spectrum, typically in the range of δ 20-30 ppm.
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FTIR Spectroscopy: The infrared spectrum will be dominated by strong B-O stretching vibrations (approx. 1300-1350 cm⁻¹). Other significant peaks will include C-H stretching from the aromatic naphthalene ring (>3000 cm⁻¹) and aliphatic C-H stretching from the neopentyl group (<3000 cm⁻¹).
Section 4: Synthesis and Purification Protocol
This compound is synthesized via a straightforward esterification between 1-naphthaleneboronic acid and neopentyl glycol (2,2-dimethyl-1,3-propanediol). The reaction is typically driven to completion by the removal of water.
Caption: General experimental workflow for the synthesis of the title compound.
Representative Synthetic Methodology
This protocol is a self-validating, generalized procedure based on standard esterification techniques for boronic acids.
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Reactor Charging: In a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, combine 1-naphthaleneboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an appropriate solvent such as toluene (approx. 5-10 mL per mmol of boronic acid).
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Azeotropic Dehydration: Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the ester product.
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Reaction Monitoring: Continue refluxing until no more water is observed collecting in the trap (typically 2-4 hours). The reaction can also be monitored by TLC or GC-MS.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the final product as a crystalline solid.
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Drying and Storage: Dry the purified crystals under vacuum and store in a tightly sealed container under inert gas at 2-8°C.[3]
Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is classified with the signal word "Warning" and carries specific hazard statements.[3]
-
Hazard Statements:
-
Precautionary Measures:
-
P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[3]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
P301+P312 & P302+P352: In case of ingestion or skin contact, call a POISON CENTER or doctor if you feel unwell. Wash skin with plenty of water.[3]
-
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated place.[9][10] Recommended storage temperature is between 2-8°C to ensure long-term stability.[3]
Section 6: Conclusion
5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane is a highly valuable and versatile reagent for synthetic chemists. Its well-defined physical properties, including its solid nature and moderate melting point, combined with its enhanced stability from the neopentyl glycol protecting group, make it a reliable building block for complex molecular architectures. By understanding its physicochemical characteristics, handling requirements, and synthetic origins as detailed in this guide, researchers can effectively and safely leverage this compound to advance programs in drug discovery and materials science.
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